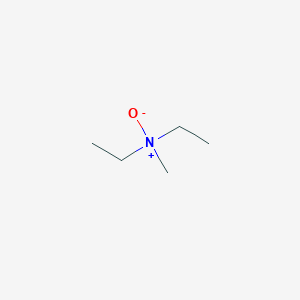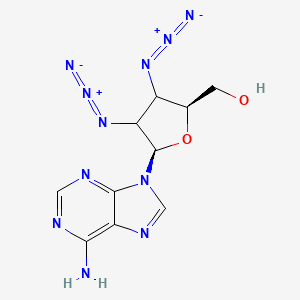![molecular formula C6H10O6S B14308064 2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate CAS No. 112204-18-9](/img/no-structure.png)
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate is an organic compound with the molecular formula C(6)H({10})O(_6)S. It features a sulfate ester group and a hydroxybutynyl ether moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-hydroxy-2-butyne-1-ol and ethylene oxide.
Reaction Steps:
Conditions: The reactions are typically carried out under controlled temperatures (0-50°C) and inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The sulfate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H(_2)) are employed.
Substitution: Nucleophiles like sodium azide (NaN(_3)) or thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Formation of 2-[(4-oxobut-2-yn-1-yl)oxy]ethyl hydrogen sulfate.
Reduction: Formation of 2-[(4-hydroxybut-2-en-1-yl)oxy]ethyl hydrogen sulfate.
Substitution: Formation of 2-[(4-hydroxybut-2-yn-1-yl)oxy]ethyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a prodrug or active pharmaceutical ingredient.
Diagnostics: Utilized in the development of diagnostic assays.
Industry
Surfactants: Component in the formulation of surfactants and detergents.
Polymers: Used in the synthesis of functional polymers with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through its functional groups. The hydroxy and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing molecular recognition and binding. The sulfate ester group can undergo hydrolysis, releasing sulfate ions that can interact with various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4-Hydroxybut-2-en-1-yl)oxy]ethyl hydrogen sulfate: Similar structure but with an alkene instead of an alkyne.
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl sulfate: Lacks the hydrogen sulfate group.
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl phosphate: Contains a phosphate group instead of a sulfate group.
Eigenschaften
| 112204-18-9 | |
Molekularformel |
C6H10O6S |
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
2-(4-hydroxybut-2-ynoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C6H10O6S/c7-3-1-2-4-11-5-6-12-13(8,9)10/h7H,3-6H2,(H,8,9,10) |
InChI-Schlüssel |
VOUZFDATICNMHF-UHFFFAOYSA-N |
Kanonische SMILES |
C(COS(=O)(=O)O)OCC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
